Myristicin is a natural product found in Perilla frutescens, Asarum hypogynum, and other organisms with data available.
Myristicin is found in anise. Myristicin is a constituent of dill, nutmeg, parsley and many other essential oils. May be responsible for psychotic effects of nutmeg at large doses Myristicin, 3-methoxy,4,5-methylendioxy-allylbenzene, is a natural organic compound present in the essential oil of nutmeg and to a lesser extent in other spices such as parsley and dill. Myristicin is a naturally occurring insecticide and acaricide with possible neurotoxic effects on dopaminergic neurons[citation needed]. It has hallucinogenic properties at doses much higher than used in cooking. Myristicin is a weak inhibitor of monoamine oxidase. Myristicin has been shown to exhibit apoptotic and hepatoprotective functions (A7836, A7837). Myristicin belongs to the family of Benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole.
Myristicin
CAS No.: 607-91-0
Cat. No.: VC0536510
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 607-91-0 |
---|---|
Molecular Formula | C11H12O3 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 4-methoxy-6-prop-2-enyl-1,3-benzodioxole |
Standard InChI | InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3 |
Standard InChI Key | BNWJOHGLIBDBOB-UHFFFAOYSA-N |
SMILES | COC1=C2OCOC2=CC(CC=C)=C1 |
Canonical SMILES | COC1=CC(=CC2=C1OCO2)CC=C |
Appearance | Solid powder |
Boiling Point | 276.5 °C 171.00 to 173.00 °C. @ 40.00 mm Hg |
Melting Point | -20 °C < -20 °C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Myristicin (IUPAC name: 4-methoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole) belongs to the allylbenzene class of organic compounds. Its structure features a benzodioxole core substituted with methoxy and propenyl groups, which confer both lipophilic and electron-rich characteristics. The compound exists as a light yellow oil at room temperature, with a density of 1.1437 g/cm³ at 20°C and a refractive index of 1.54032 .
Table 1: Key Physicochemical Properties of Myristicin
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂O₃ |
Molecular Weight | 192.21 g/mol |
Melting Point | < -20°C |
Boiling Point | 171–173°C at 40 mmHg |
LogP (Octanol-Water) | 2.586 (estimated) |
Water Solubility | Insoluble |
Stability | Light-sensitive |
Spectroscopic Profile
Nuclear magnetic resonance (NMR) studies reveal characteristic signals at δ 6.65 (d, J = 1.5 Hz, H-5), δ 6.45 (d, J = 1.5 Hz, H-2), and δ 5.95 (m, H-2' and H-3') in the ¹H spectrum. The infrared spectrum shows strong absorption bands at 1245 cm⁻¹ (C-O-C stretching) and 1605 cm⁻¹ (aromatic C=C) .
Pharmacological Activities
Antioxidant Mechanisms
Myristicin demonstrates dose-dependent antioxidant activity through multiple pathways:
-
Enzyme Induction: Upregulates catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) in hepatic tissues at concentrations ≥50 mg/kg .
-
Radical Scavenging: Neutralizes 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC₅₀ of 38.7 μM in vitro .
-
Lipid Peroxidation Inhibition: Reduces malondialdehyde (MDA) levels by 62% in carbon tetrachloride-induced oxidative stress models .
Table 2: Comparative Antioxidant Activity of Myristicin-Rich Extracts
Plant Source | Myristicin Content (%) | DPPH Scavenging (%) | Reference |
---|---|---|---|
Heracleum transcaucasicum | 96.87 | 89.4 ± 1.2 | |
Myristica fragrans | 8–11 | 67.9 ± 2.1 | |
Athamanta turbith | 52 | 78.3 ± 1.8 |
Anti-Inflammatory Effects
The compound modulates inflammatory pathways through:
-
COX-2 Inhibition: Non-competitive binding to cyclooxygenase-2 (Ki = 18.3 μM) via molecular docking simulations .
-
Cytokine Suppression: Reduces TNF-α (72%), IL-6 (68%), and IL-1β (61%) production in LPS-stimulated macrophages at 100 μM .
-
Neutrophil Migration Blockade: Decreases myeloperoxidase (MPO) activity by 54% in carrageenan-induced paw edema models .
Cytotoxic and Antiproliferative Actions
Cancer Cell Line Sensitivity
Myristicin exhibits selective cytotoxicity across multiple tumor models:
Table 3: Cytotoxicity Profile of Myristicin
Cell Line | IC₅₀ (μg/mL) | Apoptosis Mechanism |
---|---|---|
MCF-7 (Breast) | 146 | Caspase-3 activation, PARP cleavage |
K-562 (Leukemia) | 89 | Mitochondrial depolarization |
Caco-2 (Colorectal) | 250 | DNA fragmentation (Comet assay) |
Notably, the metabolite 1'-hydroxymyristicin demonstrates enhanced potency (IC₅₀ = 34 μM in HepG2 cells) compared to the parent compound .
Metabolic Fate and Biotransformation
Phase I Metabolism
Hepatic cytochrome P450 enzymes mediate:
Phase II Conjugation
Sulfotransferases (SULT1A1) and UDP-glucuronosyltransferases (UGT1A9) catalyze the formation of water-soluble excretory products:
-
Myristicin-O-sulfate (t₁/₂ = 6.7 h)
-
Myristicin-N-acetylcysteine conjugate (renal clearance = 1.2 L/h) .
Toxicological Considerations
Acute Toxicity Parameters
Species | LD₅₀ (Oral) | Notable Effects |
---|---|---|
Rat | 570 mg/kg | Tremors, hypothermia, gastric erosion |
Mouse | 420 mg/kg | Hyperexcitability, respiratory depression |
Chronic Exposure Risks
-
Mutagenicity: Positive in Ames test (TA100 strain, 2.8-fold increase at 500 μg/plate) .
-
Developmental Toxicity: 23% reduction in fetal weight at 100 mg/kg/day (rat gestation days 6–15) .
-
Drug Interactions: Inhibits CYP3A4 (IC₅₀ = 45 μM), potentially altering pharmacokinetics of co-administered drugs .
Analytical Characterization Methods
Chromatographic Techniques
-
HPLC-UV:
-
GC-MS:
Spectroscopic Assays
-
FTIR: Diagnostic peaks at 1510 cm⁻¹ (C=C aromatic) and 1035 cm⁻¹ (C-O-C) .
-
¹³C NMR: Key signals at δ 148.2 (C-3), δ 106.4 (C-2), δ 56.7 (OCH₃) .
Parameter | USP/EP Requirement | Typical Analysis Result |
---|---|---|
Purity (HPLC) | ≥85% | 92.4 ± 1.2% |
Residual Solvents | <500 ppm | 287 ppm (acetone) |
Heavy Metals | <10 ppm | 4.2 ppm |
Global Market Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume